molecular formula C15H28 B14203407 7,7-Dibutylbicyclo[4.1.0]heptane CAS No. 849417-87-4

7,7-Dibutylbicyclo[4.1.0]heptane

Cat. No.: B14203407
CAS No.: 849417-87-4
M. Wt: 208.38 g/mol
InChI Key: QTJFXMOPBLUUHH-UHFFFAOYSA-N
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Description

7,7-Dibutylbicyclo[4.1.0]heptane is a bicyclic hydrocarbon featuring a fused cyclohexane and cyclopropane ring system (bicyclo[4.1.0]heptane) with two butyl substituents at the 7-position bridgehead carbons. This compound belongs to the norbornane-derived family, characterized by its rigid bicyclic framework. The butyl groups introduce significant steric bulk and hydrophobicity, influencing its physical properties (e.g., solubility, boiling point) and reactivity compared to simpler derivatives like 7,7-dichloro- or 7,7-dibromo-substituted analogs.

Properties

CAS No.

849417-87-4

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

7,7-dibutylbicyclo[4.1.0]heptane

InChI

InChI=1S/C15H28/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)15/h13-14H,3-12H2,1-2H3

InChI Key

QTJFXMOPBLUUHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2C1CCCC2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibutylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with butyl lithium, followed by a series of steps to introduce the butyl groups at the seventh carbon position. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibutylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

7,7-Dibutylbicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7,7-Dibutylbicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its reactivity and potential applications. Detailed studies on its mechanism of action can provide insights into its behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties and reactivity of 7,7-Dibutylbicyclo[4.1.0]heptane with structurally related compounds:

Compound Molecular Formula Molecular Weight Boiling Point LogP Key Reactivity Applications/Notes
This compound C₁₅H₂₈ 208.39 (calculated) ~250–300°C (est.) ~6.5 (est.) Steric hindrance reduces electrophilic substitution; stable under basic conditions Potential use in materials science for rigid frameworks; limited synthetic data
7,7-Dichlorobicyclo[4.1.0]heptane C₇H₁₀Cl₂ 165.06 80°C/15 mmHg 2.98 Undergoes solvolysis and elimination with organolithium reagents (e.g., methyllithium) Intermediate in carbene generation; sensitive to moisture/air
7,7-Dibromobicyclo[4.1.0]heptane C₇H₁₀Br₂ 273.87 Not reported ~3.5 (est.) Reacts with methyllithium to form spiro compounds and alkenes Used in stereochemical studies; forms inseparable isomer mixtures
3-Methyl-7,7-dibromobicyclo[4.1.0]heptane C₈H₁₂Br₂ 287.90 Not reported ~3.8 (est.) Reduces to cis/trans isomers (43:57 ratio) with sodium in liquid ammonia Model for studying steric effects in bicyclic systems
7,7-Dimethylbicyclo[2.2.1]heptane C₁₀H₁₆ 136.23 ~160°C (est.) 3.10 Higher thermal stability due to [2.2.1] framework; used in fragrance chemistry Component in essential oils (e.g., α-fenchene)
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride C₆H₁₀ClF₂N 169.60 Not reported 1.2 (est.) Polar, water-soluble derivative; used in medicinal chemistry Building block for bioactive molecules

Key Observations:

Substituent Effects :

  • Halogen vs. Alkyl Groups : Dichloro and dibromo derivatives exhibit higher density and polarity (lower LogP) compared to dibutyl analogs. Their reactivity is dominated by halogen elimination or solvolysis . In contrast, bulky butyl groups enhance hydrophobicity (higher LogP) and steric shielding, reducing electrophilic attack .
  • Hybrid Systems : The 3-aza-7,7-difluoro derivative introduces polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications .

Ring System Influence: Bicyclo[4.1.0]heptane derivatives are less thermally stable than bicyclo[2.2.1]heptane analogs (e.g., 7,7-dimethylnorbornane), which benefit from a more relaxed ring strain .

Synthetic Challenges :

  • Isomer separation is problematic for 7,7-dihalo derivatives due to similar physical properties (e.g., 3-methyl-7,7-dibromo isomers resist GC separation) . Dibutyl substitution may exacerbate this issue.

Reactivity Trends: Halogenated derivatives react with organolithium reagents to form alkenes or spiro compounds, while alkyl-substituted systems (e.g., dibutyl) are likely inert under similar conditions .

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